Enzymatic Transaminase Enantioselectivity: (R)-Selective Kinetic Resolution of Racemic 3-Aminobutanoic Acid with E >100
In whole-cell biocatalytic resolution, the ω-transaminase from Alcaligenes denitrificans Y2k-2 exhibits extreme enantioselectivity for the (R)-enantiomer of 3-aminobutanoic acid. The enzyme consumes the (S)-enantiomer as substrate while leaving the (R)-enantiomer unreacted, achieving an enantiomeric ratio (E) greater than 100 [1]. This E >100 value indicates that the enzyme discriminates between enantiomers with near-absolute fidelity, producing (R)-3-aminobutanoic acid with essentially no contamination from the (S)-form under optimized conditions.
| Evidence Dimension | Enantioselectivity of biocatalytic resolution |
|---|---|
| Target Compound Data | E >100 (S-specific ω-transaminase activity consuming S-enantiomer, leaving R-enantiomer) |
| Comparator Or Baseline | Racemic (R,S)-3-amino-n-butanoic acid as starting substrate |
| Quantified Difference | E value >100; >99% theoretical enantiomeric purity of recovered (R)-enantiomer achievable |
| Conditions | Whole-cell reaction with Alcaligenes denitrificans Y2k-2; 100 mM pyruvate as amino acceptor; 37°C |
Why This Matters
An E value >100 represents near-perfect enantioselectivity, enabling cost-effective biocatalytic production of enantiopure (R)-3-aminobutanoic acid from inexpensive racemic feedstock, which directly impacts procurement economics and supply chain reliability for pharmaceutical manufacturers.
- [1] Yun, H., et al. (2000). Development of novel enzyme system for production of enantiomerically pure β-amino acids: Kinetic resolution of racemic 3-amino-n-butanoic acid using transaminase from Alcaligenes denitrificans Y2k-2. Korean Journal of Biotechnology and Bioengineering. View Source
